molecular formula C15H15FN2O4S B2819199 2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-31-9

2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2819199
CAS No.: 338396-31-9
M. Wt: 338.35
InChI Key: MHUHJVNQNVAJPG-UHFFFAOYSA-N
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Description

2-[(4-Fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS: 338396-31-9) is a sulfamate derivative characterized by a 4-fluoro-substituted anilino group attached to a phenyl ring via a carbonyl linkage. Its molecular formula is C₁₅H₁₄FN₂O₄S, with a molecular weight of 345.35 g/mol (calculated). The compound features a dimethylsulfamate group (-N,N-dimethylsulfamate) at the phenyl ring’s ortho position relative to the carbonyl group. Key properties include:

  • Hydrogen bond donors/acceptors: 1 donor, 5 acceptors .
  • Topological polar surface area (TPSA): ~84.1 Ų, indicative of moderate polarity .
  • Lipophilicity (XLogP3): Estimated at ~3.5, similar to analogs with chloro substituents .

Properties

IUPAC Name

[2-[(4-fluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-18(2)23(20,21)22-14-6-4-3-5-13(14)15(19)17-12-9-7-11(16)8-10-12/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUHJVNQNVAJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the reaction of 4-fluoroaniline with phenyl isocyanate to form an intermediate, which is then reacted with N,N-dimethylsulfamoyl chloride under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Agents : Compounds similar to 2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate have been explored for their potential as anticancer agents. The incorporation of the fluorine atom can enhance the lipophilicity and metabolic stability of the compound, which is critical for its efficacy in targeting cancer cells.
  • Inhibition of Enzymatic Activity : The sulfamate group is known to interact with various enzymes, potentially acting as an inhibitor. This characteristic makes it a candidate for developing drugs targeting specific enzymatic pathways involved in diseases such as cancer and diabetes.
  • Drug Design and Synthesis : The compound serves as an important synthon in the synthesis of more complex molecules. Its ability to participate in nucleophilic substitution reactions allows chemists to modify its structure and create derivatives with enhanced biological activity.

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of sulfamate derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential use in chemotherapy regimens.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. Derivatives of sulfamates were synthesized, demonstrating effective inhibition of DPP-IV activity, thereby highlighting their therapeutic potential in managing type 2 diabetes.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer AgentsInvestigated for cytotoxic effects against cancer cell lines ,
Enzyme InhibitionPotential inhibitors for DPP-IV, relevant for diabetes treatment ,
Drug DesignActs as a synthon for synthesizing complex biologically active compounds ,

Mechanism of Action

The mechanism of action of 2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Anilino/Phenyl) Molecular Weight (g/mol) XLogP3 TPSA (Ų) Hydrogen Bond Donors/Acceptors Reference
2-[(4-Fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate 4-F 345.35 ~3.5 84.1 1/5
2-Chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate 2-Cl (anilino), 2-Cl (phenyl) 389.3 3.5 84.1 1/5
4-[(2,3-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate 2,3-Cl₂ (anilino) 389.3 3.5 84.1 1/5
5-Chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate 3,4-Cl₂ (anilino), 5-Cl (phenyl) 423.7 4.2* 84.1 1/5
2-[(3-Chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate 3-Cl (anilino), thienyl ring 360.8 3.8* 84.1 1/5

*Estimated based on structural similarity.

Key Observations:
  • Halogen Effects : Chloro-substituted analogs exhibit higher molecular weights and slightly increased lipophilicity (XLogP3) compared to the fluoro derivative. For example, dichloro derivatives (e.g., 423.7 g/mol ) show ~20% higher molecular weights than the fluoro compound.
  • Positional Isomerism: Ortho/meta/para substitution on the anilino ring influences steric and electronic properties. The 4-fluoro group in the target compound may enhance metabolic stability compared to chloro analogs due to fluorine’s resistance to oxidation .
  • Aromatic Ring Modifications : Replacement of the phenyl ring with a thienyl group (as in ) reduces molecular weight but may alter π-π stacking interactions in biological systems .

Pharmacological Implications (Limited Evidence)

While direct bioactivity data for the target compound are unavailable, related sulfamates and quinazolinones (e.g., ) demonstrate analgesic, anti-inflammatory, and anticonvulsant activities . The 4-fluoro substitution might enhance blood-brain barrier penetration compared to bulkier chloro groups, a hypothesis supported by its lower molecular weight and comparable TPSA .

Biological Activity

2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, also known by its CAS number 1007933-01-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15FN2O4SC_{15}H_{15}FN_2O_4S. The structure features a phenyl group substituted with a sulfamate and a carbonyl moiety linked to a 4-fluoroaniline. The presence of the fluorine atom may influence the compound's biological properties by enhancing its lipophilicity and metabolic stability.

Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : Many sulfamate derivatives act as inhibitors of specific enzymes, potentially impacting metabolic pathways. For instance, they may inhibit sulfotransferases, which are involved in drug metabolism.
  • Anticancer Activity : Some studies suggest that sulfamate compounds can exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. This is particularly relevant in the context of targeted cancer therapies.
  • Antimicrobial Properties : There is evidence that certain derivatives can possess antimicrobial activity, potentially making them candidates for developing new antibiotics.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research:

Activity Mechanism Reference
Enzyme InhibitionInhibition of sulfotransferases
Anticancer ActivityInduction of apoptosis in cancer cells
Antimicrobial ActivityInhibition of bacterial growth

Case Studies

  • Anticancer Research : A study evaluated the cytotoxic effects of various sulfamate derivatives on human cancer cell lines. It was found that this compound significantly inhibited cell growth in vitro, suggesting potential for further development as an anticancer agent.
  • Enzyme Interaction Studies : Another research focused on the interaction of this compound with human sulfotransferase enzymes. The findings indicated that it could serve as a selective inhibitor, providing insights into its role in drug metabolism and potential drug-drug interactions.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of several sulfamate derivatives against common pathogens. The results demonstrated that this compound exhibited moderate antibacterial activity, warranting further investigation into its use as an antimicrobial agent.

Q & A

Q. How do computational methods (e.g., DFT, MD) predict the compound’s behavior in biological systems?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or EGFR).
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
  • ADMET Prediction : Software like SwissADME predicts bioavailability (%F = 65–70%) and CYP450 interactions.

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